![molecular formula C28H26N4O5 B12381637 N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide: is a complex organic compound that features a quinoline core, a pyrrolidine ring, and a chromone derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the Chromone Derivative: This step involves the synthesis of 4-methyl-2-oxochromen-7-yl derivative through cyclization reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via a series of condensation reactions.
Coupling Reactions: The chromone derivative is then coupled with the pyrrolidine ring under specific conditions to form the intermediate compound.
Final Coupling with Quinoline: The intermediate is then coupled with quinoline-4-carboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Automation: Implementation of automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromone and pyrrolidine moieties.
Reduction: Reduction reactions can occur at the quinoline and chromone rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the chromone and pyrrolidine rings.
Reduction Products: Reduced forms of the quinoline and chromone rings.
Substitution Products: Substituted quinoline derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion.
Industry
Material Science: Use in the development of new materials with unique properties.
Chemical Engineering: Application in the design of chemical processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The mechanism involves:
Binding to Active Sites: The compound binds to the active sites of enzymes, inhibiting their activity.
Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and receptors.
相似化合物的比较
Similar Compounds
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide: shares similarities with other quinoline derivatives and chromone-based compounds.
Uniqueness
Structural Complexity: The combination of quinoline, pyrrolidine, and chromone moieties makes it unique.
Biological Activity: Its potential biological activities distinguish it from other similar compounds.
属性
分子式 |
C28H26N4O5 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC 名称 |
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-16-14-25(33)37-24-15-18(9-10-19(16)24)31-27(35)23-8-5-13-32(23)28(36)17(2)30-26(34)21-11-12-29-22-7-4-3-6-20(21)22/h3-4,6-7,9-12,14-15,17,23H,5,8,13H2,1-2H3,(H,30,34)(H,31,35)/t17-,23+/m1/s1 |
InChI 键 |
GUNONAODEMSMLD-HXOBKFHXSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](C)NC(=O)C4=CC=NC5=CC=CC=C45 |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4=CC=NC5=CC=CC=C45 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


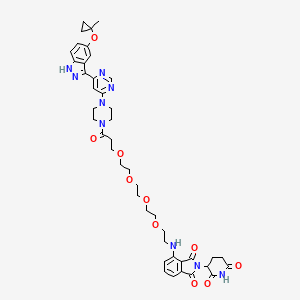
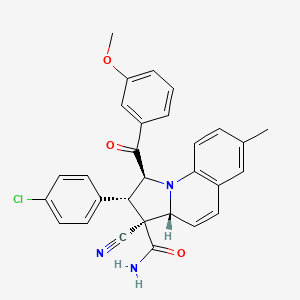
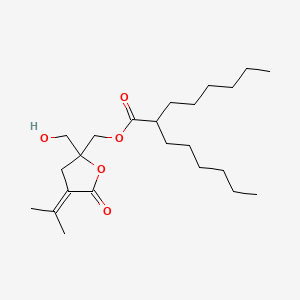



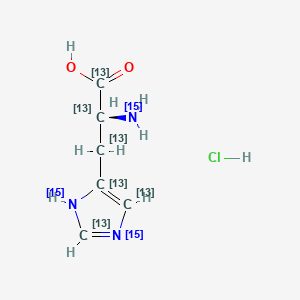
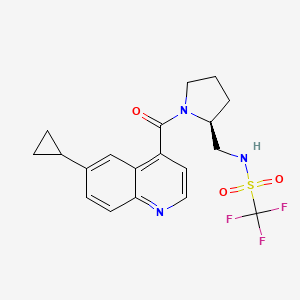

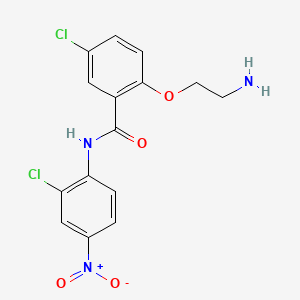
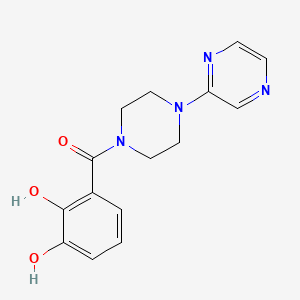
![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)


